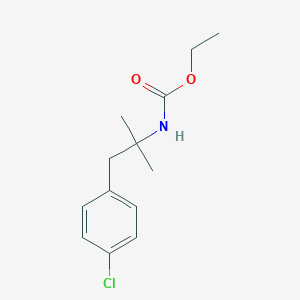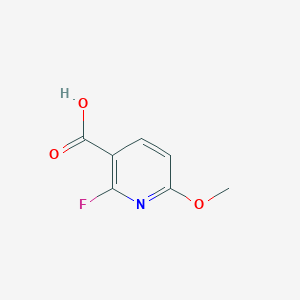![molecular formula C9H8N2O4 B087966 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-32-2](/img/structure/B87966.png)
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one, also known as HMI-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazoles and has been synthesized using various methods.
作用機序
The mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
生化学的および生理学的効果
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neuronal death. In addition, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is to explore its potential as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one and its effects on various signaling pathways.
合成法
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one can be synthesized using various methods, including the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a base. Another method involves the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a catalyst. Both methods result in the formation of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one with good yields.
科学的研究の応用
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and neurodegenerative diseases. In cancer research, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In neuroprotection, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to protect neurons from oxidative stress and prevent neuronal death. In neurodegenerative diseases, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
CAS番号 |
14532-32-2 |
|---|---|
製品名 |
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one |
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC名 |
3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3 |
InChIキー |
MQOVAKQJAKULLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
正規SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
その他のCAS番号 |
14532-32-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



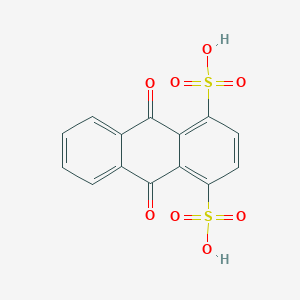
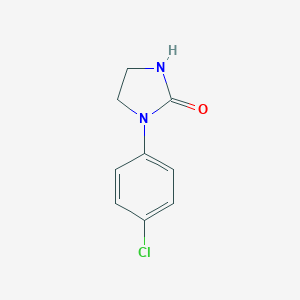
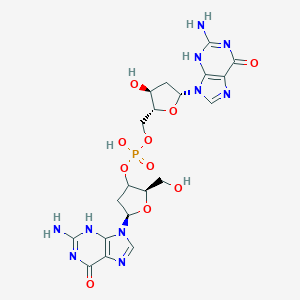
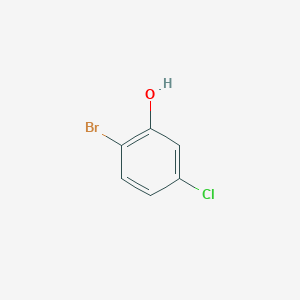
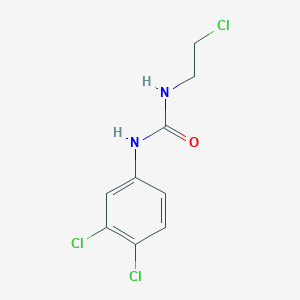
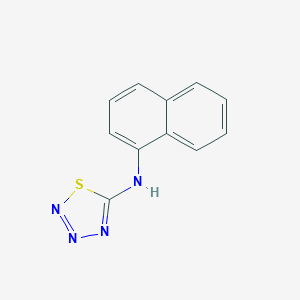
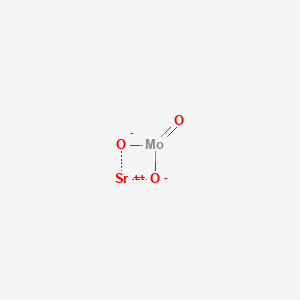
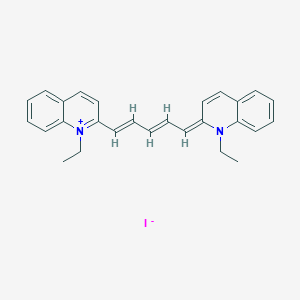
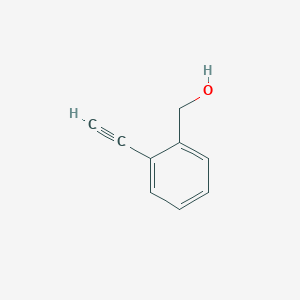
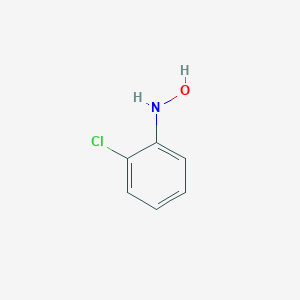
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
